Tuvusertib

Description

Properties

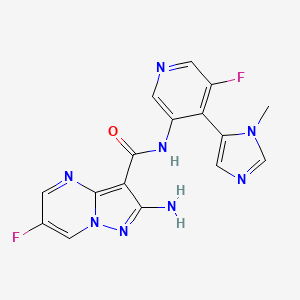

IUPAC Name |

2-amino-6-fluoro-N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N8O/c1-25-7-21-5-11(25)12-9(18)3-20-4-10(12)23-16(27)13-14(19)24-26-6-8(17)2-22-15(13)26/h2-7H,1H3,(H2,19,24)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQPCTBFIPVIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=C(C=NC=C2NC(=O)C3=C4N=CC(=CN4N=C3N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tuvusertib in DNA Damage Repair

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuvusertib (formerly known as M1774) is a potent, selective, and orally administered inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role in DNA damage repair and its therapeutic potential in oncology. This compound's primary mechanism involves the induction of "synthetic lethality" in cancer cells with pre-existing defects in other DDR pathways, particularly those involving the Ataxia Telangiectasia Mutated (ATM) gene.[4][5][6] By inhibiting ATR, this compound prevents the repair of DNA damage and stabilization of replication forks, leading to catastrophic genomic instability and subsequent cell death in vulnerable cancer cells.[1][2] This guide will detail the underlying molecular pathways, summarize key preclinical and clinical data, provide illustrative experimental protocols, and visualize the core mechanisms through detailed diagrams.

The Central Role of ATR in DNA Damage Response

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is often exposed during replication stress.[4][5] Replication stress, a hallmark of cancer, arises from various factors including oncogene activation, leading to stalled or collapsed replication forks.[1] Upon detection of ssDNA coated by Replication Protein A (RPA), ATR is activated and initiates a signaling cascade to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] A key downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1][7] Activated ATR phosphorylates CHK1, which in turn phosphorylates a multitude of substrates to enforce cell cycle checkpoints, notably at the S and G2/M phases, preventing cells with damaged DNA from entering mitosis.[1][8]

This compound's Mechanism of Action: Inhibition of the ATR-CHK1 Pathway

This compound functions as an ATP-competitive inhibitor of ATR kinase.[9] By binding to the kinase domain of ATR, this compound effectively blocks its catalytic activity, preventing the phosphorylation of its downstream targets, including CHK1.[4][10] This abrogation of the ATR-CHK1 signaling pathway has several critical consequences for a cancer cell undergoing replication stress:

-

Abrogation of Cell Cycle Checkpoints: Inhibition of ATR by this compound prevents the activation of CHK1, leading to the failure of S and G2/M checkpoints.[4] This forces cells with unrepaired DNA damage to proceed into mitosis, a lethal event that results in mitotic catastrophe and apoptosis.[4]

-

Increased Genomic Instability: Without functional ATR signaling, stalled replication forks are not properly stabilized and can collapse, leading to the formation of double-strand breaks (DSBs).[11] The accumulation of these DNA lesions overwhelms the cell's repair capacity, further contributing to genomic instability and cell death.[1]

-

Induction of Apoptosis: The combination of checkpoint abrogation and rampant DNA damage triggers programmed cell death. Evidence for this includes the induction of γH2AX (a marker of DNA double-strand breaks) and cleaved PARP, a hallmark of apoptosis, following this compound treatment.[4]

The Principle of Synthetic Lethality

The therapeutic efficacy of this compound is significantly enhanced in tumors that harbor mutations in other key DDR genes, most notably ATM.[4][5][6] ATM is the primary kinase responsible for responding to DNA double-strand breaks. In many cancers, ATM is lost or mutated, rendering the cells highly dependent on the ATR pathway to manage replication stress and repair DNA damage.[5][6][12] This dependency creates a "synthetic lethal" vulnerability.[4][6][12] By inhibiting ATR with this compound in an ATM-deficient background, both major DNA damage signaling pathways are crippled, leading to a level of genomic chaos that is unsustainable for the cancer cell, resulting in its selective death.[6] This synthetic lethal approach provides a therapeutic window, as normal, healthy cells with a functional ATM pathway are less affected by ATR inhibition.[6] Tumors with defects in other DDR components, such as p53 and ARID1A, have also shown increased sensitivity to ATR inhibitors.[1]

Quantitative Data on this compound's Activity

The potency and efficacy of this compound have been characterized in numerous preclinical and clinical studies. Below is a summary of key quantitative data.

Table 1: In Vitro Potency of this compound and Other ATR Inhibitors

| Cell Line (Cancer Type) | This compound (M1774) IC₅₀ (µM) | Ceralasertib IC₅₀ (µM) | Berzosertib IC₅₀ (µM) | Gartisertib IC₅₀ (µM) | Elimusertib IC₅₀ (µM) |

| H146 (SCLC) | ~0.1 | >1 | >1 | <0.1 | <0.1 |

| H82 (SCLC) | ~0.2 | >1 | >1 | ~0.1 | ~0.1 |

| DMS114 (SCLC) | ~0.1 | ~1 | >1 | <0.1 | <0.1 |

| (Data adapted from Jo et al., 2024)[4] |

Table 2: Clinical Efficacy and Pharmacodynamics of this compound

| Clinical Study Parameter | Observation | Reference |

| Monotherapy Response | 1 unconfirmed partial response in a patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer. 15 of 55 patients (27%) had stable disease. | [1] |

| Combination Therapy (with Niraparib) | 5 responses (15.6%) in 32 evaluable patients with various solid tumors, including PARPi-resistant cancers. Overall response rate of 19% in heavily pre-treated patients. | [13][14] |

| Recommended Dose for Expansion (RDE) | Monotherapy: 180 mg once daily (QD), 2 weeks on/1 week off. | [1][15] |

| Target Engagement | Maximum target engagement suggested at doses ≥130 mg QD, as measured by γH2AX modulation. | [1][15] |

| Pharmacokinetics (Monotherapy) | Median time to peak plasma concentration: 0.5 to 3.5 hours. Mean elimination half-life: 1.2 to 5.6 hours. | [1][15] |

Key Experimental Protocols

This section outlines the methodologies for cornerstone experiments used to elucidate the mechanism of action of this compound.

Western Blotting for ATR-CHK1 Pathway Inhibition

-

Objective: To determine if this compound inhibits the phosphorylation of ATR and its downstream target CHK1.

-

Protocol:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., H146 small cell lung cancer cells) in appropriate culture media.[4]

-

Induction of DNA Damage: To activate the ATR pathway, treat cells with a DNA damaging agent such as a topoisomerase I inhibitor (e.g., camptothecin at 100 nM) or hydroxyurea.[4][16]

-

This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 500 nM) for 1-3 hours before and during the DNA damage induction.[4][10]

-

Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-ATR, total ATR, phospho-CHK1 (Ser345), total CHK1, and γH2AX. Use a loading control like β-actin.[4][10]

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Cell Viability Assay (e.g., CellTiter-Glo)

-

Objective: To quantify the cytotoxic effect of this compound as a single agent or in combination with other drugs and to determine IC₅₀ values.

-

Protocol:

-

Cell Seeding: Plate cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.[4][11]

-

Drug Treatment: Treat cells with a serial dilution of this compound and/or other compounds for a specified duration (e.g., 72 hours).[4]

-

Luminescent Assay: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.[4]

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: Normalize the results to untreated controls and plot a dose-response curve to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

Immunofluorescence for DNA Damage Foci

-

Objective: To visualize the induction of DNA damage (e.g., γH2AX foci) in cells following this compound treatment.

-

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with this compound, a DNA damaging agent, or a combination.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence or confocal microscope and quantify the number and intensity of foci per nucleus.[17]

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and the mechanism of this compound.

Diagram 1: The ATR Signaling Pathway in Response to Replication Stress

Caption: ATR pathway activation in response to replication stress, leading to cell cycle arrest and DNA repair.

Diagram 2: Mechanism of this compound Action

Caption: this compound inhibits ATR, leading to checkpoint failure, genomic instability, and cell death.

Diagram 3: Synthetic Lethality with ATM Deficiency

Caption: this compound induces synthetic lethality in ATM-deficient cancer cells by blocking the compensatory ATR pathway.

Conclusion

This compound is a promising targeted therapy that exploits the reliance of certain cancers on the ATR pathway for survival. Its mechanism of action, centered on the inhibition of the ATR-CHK1 axis and the induction of synthetic lethality in tumors with DDR deficiencies, provides a strong rationale for its continued development. Preclinical data robustly support its potency and mechanism, while ongoing clinical trials are beginning to define its therapeutic potential, both as a monotherapy and in combination with other agents like PARP inhibitors and chemotherapy.[1][13][18] The ability to identify patients with specific biomarkers of DDR deficiency, such as ATM loss, will be crucial for maximizing the clinical benefit of this compound and advancing precision oncology.

References

- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ATR Targeting [merckgrouponcology.com]

- 6. benchchem.com [benchchem.com]

- 7. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CHK1 Inhibitor Blocks Phosphorylation of FAM122A and Promotes Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

- 13. ascopubs.org [ascopubs.org]

- 14. youtube.com [youtube.com]

- 15. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. ascopubs.org [ascopubs.org]

Tuvusertib: A Deep Dive into ATR Kinase Inhibition for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuvusertib (formerly M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, reliance on ATR for survival is heightened.[4][5] this compound's mechanism of action centers on disrupting this dependency, leading to genomic instability and apoptotic cell death in tumor cells. This technical guide elucidates the ATR kinase inhibition pathway by this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

The ATR Kinase Signaling Pathway

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), a common feature of stalled replication forks and other forms of DNA damage.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and stabilization of replication forks.[2][6] This response allows cells to repair DNA damage before proceeding with cell division, thus maintaining genomic integrity. Many cancer cells have defects in other DNA damage signaling pathways, such as the one governed by the ATM kinase, making them particularly dependent on the ATR pathway for survival.[4]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of ATR kinase.[2] By binding to ATR, this compound prevents the phosphorylation of its downstream targets, most critically CHK1.[2] This abrogation of ATR signaling has several key consequences for cancer cells:

-

Inhibition of DNA Damage Checkpoint Activation: this compound's blockade of the ATR-CHK1 pathway prevents the activation of cell cycle checkpoints.[2][6] This forces cells with damaged DNA to proceed through the cell cycle, leading to the accumulation of genomic instability.

-

Disruption of DNA Repair: The ATR pathway is integral to the repair of damaged DNA. By inhibiting this pathway, this compound impairs the cell's ability to mend DNA lesions, further contributing to genomic chaos.[2]

-

Induction of Apoptosis: The culmination of unchecked DNA damage and genomic instability triggers programmed cell death, or apoptosis, in tumor cells.[2]

Preclinical and Clinical Data

Preclinical Activity

In preclinical studies, this compound has demonstrated potent single-agent antitumor activity in various cancer cell lines and xenograft models, particularly those with mutations in DDR pathway genes such as ATM and ARID1A.[3][7] It has also shown significant synergy when combined with DNA-damaging agents like topoisomerase I and PARP inhibitors.[6][8]

| Parameter | Cell Lines | Result | Reference |

| Cell Viability (IC50) | H146, H82, DMS114 (Small Cell Lung Cancer) | Nanomolar concentrations | [6] |

| In Vivo Efficacy (Monotherapy) | ATMmut Non-Small Cell Lung Cancer Xenograft | Antitumor activity | [3][7] |

| In Vivo Efficacy (Monotherapy) | ARID1Amut Gastric Cancer Xenograft | Antitumor activity | [3][7] |

| In Vivo Efficacy (Combination) | BRCAmut High-Grade Serous Ovarian Cancer Xenograft (with Niraparib) | Antitumor activity | [3][7] |

Clinical Trial Data

A first-in-human, open-label, Phase I study (NCT04170153) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound monotherapy in patients with metastatic or locally advanced unresectable solid tumors.[9][10]

| Parameter | Value | Reference |

| Recommended Dose for Expansion (RDE) | 180 mg once daily (2 weeks on/1 week off) | [7][9] |

| Maximum Tolerated Dose (MTD) | 180 mg once daily (continuously) | [7][9] |

| Most Common Grade ≥3 Treatment-Emergent Adverse Events | Anemia (36%), Neutropenia (7%), Lymphopenia (7%) | [7][9] |

| Dose-Limiting Toxicities | Primarily Grade 2 or 3 Anemia | [7][9] |

| Median Time to Peak Plasma Concentration | 0.5 to 3.5 hours | [7][9] |

| Mean Elimination Half-Life | 1.2 to 5.6 hours | [7][9] |

| Preliminary Efficacy | One unconfirmed partial response in a patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer. Molecular responses observed in patients with mutations in ARID1A, ATRX, and DAXX. | [9][11] |

Experimental Protocols

Western Blotting for ATR Pathway Inhibition

Objective: To assess the inhibition of ATR signaling by this compound through the detection of phosphorylated CHK1 (pCHK1).

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., H146) are cultured to 70-80% confluency. Cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, a DNA-damaging agent (e.g., 100 nmol/L Camptothecin) is added for an additional 3 hours to induce replication stress.[6]

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against pCHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and chemiluminescence is used for detection. A decrease in the pCHK1/total CHK1 ratio with increasing this compound concentration indicates ATR inhibition.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.[12]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at a predetermined dose and schedule.[7]

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis.

Conclusion

This compound represents a promising therapeutic strategy that exploits the reliance of many cancers on the ATR pathway for survival. Its mechanism of action, centered on the inhibition of ATR kinase and the subsequent disruption of the DNA damage response, leads to selective killing of tumor cells. Preclinical and early clinical data have demonstrated its potential as both a monotherapy and in combination with other anticancer agents. Further clinical investigation is ongoing to fully elucidate the therapeutic utility of this compound in various cancer types.[9]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Facebook [cancer.gov]

- 3. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]

- 4. ATR Targeting [merckgrouponcology.com]

- 5. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Tuvusertib's Role in Cell Cycle Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuvusertib (formerly M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in abrogating cell cycle checkpoint control, and its synergistic potential with DNA-damaging agents. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and application of this compound in preclinical and clinical settings.

Introduction to this compound and ATR Kinase

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To maintain genomic stability, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in the DDR is the serine/threonine kinase ATR, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and replication stress.[3][4] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5][6] In many cancer cells, the DDR pathway is dysregulated, leading to a greater reliance on the ATR-mediated checkpoint for survival. This dependency presents a therapeutic window for ATR inhibitors like this compound.

This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of ATR.[1][3] By blocking ATR, this compound prevents the phosphorylation and activation of CHK1, thereby overriding the cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints.[5][7] This abrogation of checkpoint control in cancer cells with high levels of replicative stress or in combination with DNA-damaging agents leads to premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[3]

Mechanism of Action: Abrogation of Cell Cycle Checkpoint Control

This compound's primary mechanism of action is the inhibition of the ATR kinase, which disrupts the ATR-CHK1 signaling axis. This pathway is central to the control of cell cycle progression in the presence of DNA damage.

The ATR-CHK1 Signaling Pathway

In response to DNA damage, particularly from replication stress, ATR is activated and phosphorylates CHK1 at serine 345 (p-CHK1 S345).[6] Activated CHK1 then phosphorylates a number of downstream effectors, including the Cdc25 family of phosphatases. Phosphorylation of Cdc25 leads to its inactivation and subsequent degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.[5][6] This results in cell cycle arrest, providing time for DNA repair.

Cell Cycle Analysis by Flow Cytometry (EdU and DAPI Staining)

This method allows for the simultaneous analysis of DNA synthesis (S-phase) and total DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent

-

Click-iT™ EdU Flow Cytometry Assay Kit (or similar)

-

DAPI (4',6-diamidino-2-phenylindole) or Propidium Iodide (PI)

-

Fixation and permeabilization buffers

-

Flow cytometer

Protocol:

-

Treat cells with this compound and/or a DNA-damaging agent.

-

Pulse-label the cells with EdU for a short period (e.g., 30 minutes to 2 hours) to incorporate it into newly synthesized DNA.

-

Harvest and fix the cells.

-

Permeabilize the cells.

-

Perform the "click" reaction to conjugate a fluorescent azide to the EdU.

-

Wash the cells.

-

Stain the cells with a DNA content dye such as DAPI or PI.

-

Analyze the samples on a flow cytometer.

-

Gate on single cells and analyze the EdU and DAPI fluorescence to determine the percentage of cells in G1, S, and G2/M phases.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Collection - Data from The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

Preclinical Efficacy of Tuvusertib: A Technical Overview for Drug Development Professionals

Introduction: Tuvusertib (also known as M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA (ssDNA) breaks and plays a pivotal role in cell cycle checkpoint control, DNA repair, and the stabilization of stalled replication forks.[1] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival.[3] This dependency presents a therapeutic window for ATR inhibitors like this compound, which can induce synthetic lethality in tumor cells with specific genetic backgrounds, such as mutations in ATM or ARID1A.[4] This technical guide summarizes the key preclinical findings on the efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, providing a comprehensive resource for researchers and drug development professionals.

Monotherapy Efficacy of this compound

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with deficiencies in the DNA damage response network.

In Vitro Potency

As a single agent, this compound effectively suppresses cancer cell viability at nanomolar concentrations. In a panel of small cell lung cancer (SCLC) cell lines, this compound showed greater activity than the ATR inhibitors ceralasertib and berzosertib.[5]

| Cell Line | Cancer Type | This compound IC50 (µM) | Ceralasertib IC50 (µM) | Berzosertib IC50 (µM) | Gartisertib IC50 (µM) | Elimusertib IC50 (µM) |

| H146 | SCLC | 0.136 | 0.289 | 0.781 | 0.012 | 0.005 |

| H82 | SCLC | 0.089 | 0.216 | 0.495 | 0.015 | 0.005 |

| DMS114 | SCLC | 0.091 | 0.179 | 0.352 | 0.011 | 0.004 |

| Data sourced from Jo et al., Molecular Cancer Therapeutics.[5] |

In Vivo Monotherapy Efficacy

Preclinical xenograft models have confirmed the anti-tumor activity of this compound monotherapy in tumors with specific DNA damage response gene mutations.[4]

| Tumor Model | Genetic Background | Treatment | Tumor Growth Inhibition |

| NSCLC Xenograft | ATM-mutated | This compound | Significant |

| Gastric Cancer Xenograft | ARID1A-mutated | This compound | Significant |

| Data sourced from Yap et al., Clinical Cancer Research.[4] |

Combination Therapy: Synergistic Effects of this compound

A key therapeutic strategy for this compound is its use in combination with DNA-damaging agents (DDAs) and other DDR inhibitors, such as PARP inhibitors. By inhibiting ATR, this compound prevents the repair of DNA damage induced by these agents, leading to increased genomic instability and cancer cell death.[2][4]

In Vitro Synergy with DNA Damaging Agents

Studies have demonstrated that non-toxic doses of this compound can significantly enhance the efficacy of various DDAs in SCLC cell lines. The combination index (CI) values, where CI < 0.5 indicates strong synergy, highlight the potentiation of these agents by this compound.[5]

| Cell Line | Combination Agent | This compound Concentration (nM) | Combination Index (CI) |

| H146 | SN-38 | 40 | < 0.5 |

| H146 | Etoposide | 40 | < 0.5 |

| H146 | Cisplatin | 40 | < 0.5 |

| H146 | Talazoparib | 40 | < 0.5 |

| H82 | SN-38 | 20 | < 0.5 |

| H82 | Etoposide | 20 | < 0.5 |

| H82 | Cisplatin | 20 | < 0.5 |

| H82 | Talazoparib | 20 | < 0.5 |

| Data sourced from Jo et al., Molecular Cancer Therapeutics.[5] |

In Vivo Combination Efficacy

The synergistic effects of this compound in combination with other anti-cancer agents have been validated in in vivo models.[4]

| Tumor Model | Genetic Background | Combination Therapy | Outcome |

| High-Grade Serous Ovarian Cancer Xenograft | BRCA-mutated | This compound + Niraparib (PARP inhibitor) | Enhanced anti-tumor activity |

| Data sourced from Yap et al., Clinical Cancer Research.[4] |

Mechanism of Action: ATR Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by directly inhibiting the ATR kinase. In response to DNA damage and replication stress, ATR activates its downstream effector, CHK1, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1][5] this compound's inhibition of ATR blocks this pathway, preventing the phosphorylation of CHK1 and abrogating the cell cycle checkpoint. This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[5]

Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and abrogating the G2/M checkpoint.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

Cell Viability Assay

The anti-proliferative effects of this compound were quantified using the CellTiter-Glo Luminescent Cell Viability Assay.

Caption: Workflow for determining cell viability and IC50 values.

Methodology:

-

Cells are seeded in 96-well opaque-walled plates.

-

After 24 hours of incubation, cells are treated with a serial dilution of this compound, either alone or in combination with a fixed concentration of a DNA-damaging agent.

-

The plates are incubated for an additional 72 hours.

-

CellTiter-Glo Reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a microplate reader.

-

Data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phospho-CHK1 Inhibition

Western blotting is used to confirm the on-target activity of this compound by assessing the phosphorylation status of CHK1.

Methodology:

-

Cancer cells are treated with this compound for a specified period.

-

Cells are then exposed to a DNA-damaging agent to induce replication stress and activate the ATR pathway.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-CHK1 and total CHK1.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence substrate.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a physiological context is evaluated using mouse xenograft models.

Caption: General workflow for in vivo xenograft efficacy studies.

Methodology:

-

Female immunodeficient mice (e.g., CD1 nude) are subcutaneously inoculated with a suspension of human cancer cells.[5]

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Mice are then randomized into different treatment groups, including vehicle control, this compound monotherapy, and combination therapy.

-

This compound is administered orally according to a specified dosing schedule.

-

Tumor dimensions and body weight are measured regularly (e.g., twice weekly).

-

Tumor volume is calculated using the formula: (length × width²) / 2.

-

The study is continued until tumors in the control group reach a specified size or for a predetermined duration.

-

Tumor growth inhibition is calculated and statistically analyzed.

Conclusion

The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its potent single-agent activity in tumors with specific DDR deficiencies and its marked synergistic effects with a broad range of DNA-damaging agents and PARP inhibitors highlight its potential in various therapeutic settings. The well-defined mechanism of action, centered on the inhibition of the ATR-CHK1 signaling pathway, provides a solid rationale for its clinical investigation. The experimental protocols outlined herein offer a foundation for further research into the efficacy and application of this compound in oncology.

References

- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR Targeting [merckgrouponcology.com]

- 4. The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-target… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

Tuvusertib: An In-depth Technical Guide to its Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvusertib (also known as M1774) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress.[1][3] By inhibiting ATR, this compound disrupts cancer cell DNA repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound functions by selectively inhibiting the kinase activity of ATR.[1][2] Under conditions of replication stress, single-stranded DNA (ssDNA) regions are generated and coated by Replication Protein A (RPA). This triggers the recruitment and activation of ATR, which in turn phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[1][3] Phosphorylated CHK1 (pCHK1) orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[1] this compound's inhibition of ATR prevents the phosphorylation of CHK1, abrogating the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis, a lethal event termed mitotic catastrophe.[1][3]

Data Presentation

Preclinical Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the nanomolar range.[1][4] Its efficacy is particularly pronounced in tumors with underlying DNA damage repair deficiencies.[5]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H146 | Small Cell Lung Cancer | ~0.05 | [1] |

| H82 | Small Cell Lung Cancer | ~0.04 | [1] |

| DMS114 | Small Cell Lung Cancer | ~0.06 | [1] |

| Various | Broad Panel | ~0.02 to >1 | [1][4] |

Table 1: In vitro anti-proliferative activity of this compound in various cancer cell lines.

Clinical Pharmacokinetics and Pharmacodynamics

In a first-in-human Phase I study (NCT04170153), this compound was evaluated in patients with advanced solid tumors.[5] The recommended dose for expansion (RDE) was established at 180 mg once daily (QD) on a 2 weeks on/1 week off schedule.[5]

| Parameter | Value | Reference |

| Median Tmax (Time to maximum concentration) | 0.5 - 3.5 hours | [5] |

| Mean Elimination Half-life | 1.2 - 5.6 hours | [5] |

| Recommended Dose for Expansion (RDE) | 180 mg QD (2 weeks on/1 week off) | [5] |

| Target Engagement (≥80% γ-H2AX inhibition) | Achieved at doses ≥130 mg QD | [5] |

Table 2: Key pharmacokinetic and pharmacodynamic parameters of this compound in patients with advanced solid tumors.

Experimental Protocols

Cell Viability Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired concentration range.

-

Cell Treatment: Remove the medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours.

-

Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate-reading luminometer. Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression model.[6]

Western Blot for Phospho-CHK1 (pCHK1) Detection

This protocol describes the detection of pCHK1, a key downstream target of ATR, by Western blotting to confirm the inhibitory activity of this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pCHK1, anti-total CHK1, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the pCHK1 signal to the total CHK1 and the loading control.

Flow Cytometry for γ-H2AX Analysis

This protocol details the measurement of phosphorylated Histone H2AX (γ-H2AX), a biomarker of DNA double-strand breaks and a pharmacodynamic marker for ATR inhibition, using flow cytometry.[5]

Materials:

-

Cancer cell line or peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Fixation buffer (e.g., paraformaldehyde-based)

-

Permeabilization buffer (e.g., saponin- or methanol-based)

-

Fluorochrome-conjugated anti-γ-H2AX antibody

-

DNA staining dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

-

Cell Fixation and Permeabilization: Harvest the cells and fix them to preserve cellular structures. Subsequently, permeabilize the cell membranes to allow antibody entry.

-

Immunostaining: Incubate the cells with a fluorochrome-conjugated anti-γ-H2AX antibody.

-

DNA Staining: Stain the cells with a DNA dye for cell cycle analysis.

-

Flow Cytometry Acquisition: Acquire data on a flow cytometer, collecting fluorescence signals for γ-H2AX and DNA content.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the mean fluorescence intensity (MFI) of γ-H2AX in different cell cycle phases.

Conclusion

This compound is a promising ATR inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its ability to selectively target the ATR kinase, a key regulator of the DNA damage response, leads to synthetic lethality in cancer cells with underlying DDR defects and potentiates the efficacy of DNA-damaging agents. The pharmacodynamic effects of this compound can be reliably monitored through biomarkers such as pCHK1 and γ-H2AX. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the pharmacodynamics of this compound and other ATR inhibitors. Further research will continue to delineate the full potential of this compound in various cancer types and combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Tuvusertib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuvusertib (also known as M1774) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATR, this compound disrupts cancer cell DNA repair mechanisms, leading to synthetic lethality in tumors with specific genetic backgrounds and sensitizing them to DNA-damaging agents. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-6-fluoro-N-(5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-amino-6-fluoro-N-(5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | [4] |

| Synonyms | M1774, ATR inhibitor 1 | [5][6] |

| CAS Number | 1613200-51-3 | [5] |

| Molecular Formula | C16H12F2N8O | [4][7] |

| Molecular Weight | 370.32 g/mol | [4][7] |

| SMILES | O=C(C1=C2N=CC(F)=CN2N=C1N)NC3=C(C4=CN=CN4C)C(F)=CN=C3 | [5] |

| Solubility | Soluble in DMSO (6.25 mg/mL) | [6] |

Mechanism of Action: Targeting the ATR Signaling Pathway

This compound is a selective inhibitor of ATR kinase, a key protein in the DNA damage response pathway.[1][8] ATR is activated in response to single-stranded DNA (ssDNA), which forms as a result of DNA replication stress or damage.[1] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[1][7] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[1]

By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1.[6][7] This abrogation of the G2/M cell cycle checkpoint prevents cells from halting division in the presence of DNA damage, ultimately leading to mitotic catastrophe and apoptosis.[1] This mechanism is particularly effective in cancer cells that have a high degree of replication stress or that have mutations in other DNA damage response genes, such as ATM or p53.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and has shown efficacy in preclinical in vivo models.

In Vitro Activity

This compound exhibits low nanomolar to sub-micromolar IC50 values in several small cell lung cancer (SCLC) cell lines.[1][9] Its inhibitory constant (Ki) for ATR is less than 1 µM.[6][10]

| Cell Line | IC50 (µM) | Source |

| H146 (SCLC) | ~0.1 | [1][9] |

| H82 (SCLC) | ~0.2 | [1][9] |

| DMS114 (SCLC) | ~0.1 | [1][9] |

In Vivo Activity

In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.[4][9] For example, in a human gastric carcinoma N87 xenograft model, this compound demonstrated anti-tumor activity.[9]

Clinical Pharmacokinetics

A first-in-human Phase 1 clinical trial provided key pharmacokinetic data for this compound in patients with advanced solid tumors.[4][11]

| Parameter | Value | Source |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | [4][11] |

| Mean Elimination Half-Life (t1/2) | 1.2 - 5.6 hours | [4][11] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[9]

-

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Signal Measurement: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-CHK1

This protocol outlines the general steps to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, CHK1.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-p-CHK1 Ser345). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total CHK1 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CHK1 compared to total CHK1 and the untreated control.

Conclusion

This compound is a promising ATR inhibitor with a well-defined chemical structure and mechanism of action. Its ability to selectively target the ATR kinase and disrupt the DNA damage response in cancer cells has been demonstrated in both in vitro and in vivo studies. The pharmacokinetic profile of this compound supports its oral administration. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound. As research continues, this compound may emerge as a valuable component of combination therapies for a range of cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]

- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Chk | Apoptosis | ATM/ATR | TargetMol [targetmol.com]

- 7. This compound | C16H12F2N8O | CID 90199447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuvusertib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuvusertib (M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway. Beyond its direct cytotoxic effects on tumor cells with DDR deficiencies, emerging evidence indicates that this compound significantly modulates the tumor microenvironment (TME). By inducing an inflammatory response through the activation of the cGAS-STING pathway, this compound can alter the immune landscape within tumors. This guide provides a comprehensive overview of the current understanding of this compound's effects on the TME, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action in the Tumor Microenvironment

This compound's primary mechanism of immunomodulation stems from its inhibition of ATR. In cancer cells with high replication stress, this inhibition leads to an accumulation of DNA damage and the formation of micronuclei. These cytosolic DNA fragments are detected by the cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING) pathway. This signaling cascade results in the production of type I interferons and other inflammatory cytokines, effectively initiating an anti-tumor immune response.

Signaling Pathway

Caption: this compound's mechanism of action on the tumor microenvironment.

Quantitative Analysis of TME Alterations

Preclinical studies, particularly in murine colon cancer models (MC-38), have demonstrated significant alterations in the TME following treatment with this compound in combination with the ATM inhibitor lartesertib. While full quantitative data from these studies are not yet publicly available, the key findings are summarized below.

| Parameter | Treatment Group | Timepoint | Observation | Inferred Quantitative Change |

| PD-L1 Expression | This compound + Lartesertib | 24, 48, 72 hours | Significant upregulation on immune and tumor cells | > 2-fold increase (Estimated) |

| This compound + Lartesertib | 23 days | Reduced expression on tumor cells | Decrease from peak expression | |

| Immune Cell Infiltration | ||||

| CD8+ T-Cells | This compound + Lartesertib | 23 days | Depletion | > 50% decrease (Estimated) |

| Natural Killer (NK) Cells | This compound + Lartesertib | 23 days | Significant increase | > 2-fold increase (Estimated) |

| Peripheral Blood (Human) | ||||

| Monocytes & NK Cells | This compound Monotherapy (≥130 mg) | On-treatment | Decrease | Not specified |

| This compound Monotherapy | During treatment break | Full recovery | Return to baseline | |

| T and B Cells | This compound Monotherapy | All | No persistent effects | No significant change |

Note: Inferred quantitative changes are estimations based on descriptive terms like "significant" from available abstracts and should be confirmed with full study publications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's effects on the TME. These are based on standard protocols for the specified models and techniques.

Murine Syngeneic Tumor Model (MC-38)

A standard workflow for assessing this compound's in vivo efficacy and its impact on the TME is as follows:

Methodological & Application

Application Notes and Protocols for Tuvusertib Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvusertib, also known as M1774, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA damage response (DDR), playing a key role in cell cycle arrest, DNA repair, and the stability of replication forks.[4][5] In many cancer cells, there is a dependency on the ATR pathway for survival, especially in the context of increased replicative stress or defects in other DDR pathways.[2] By inhibiting ATR, this compound disrupts DNA damage repair processes, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[1] These application notes provide a detailed protocol for the treatment of cancer cell lines with this compound in a laboratory setting.

Mechanism of Action

This compound selectively inhibits the kinase activity of ATR.[1] This inhibition prevents the downstream phosphorylation of key substrates, most notably the checkpoint kinase 1 (CHK1).[1] The ATR-CHK1 signaling cascade is a central pathway that, when activated by DNA damage or replication stress, orchestrates a halt in the cell cycle to allow time for DNA repair. By blocking this pathway, this compound allows cells with damaged DNA to proceed through the cell cycle, leading to genomic instability and cell death.[4][5][6]

Caption: this compound inhibits ATR, blocking the downstream signaling to CHK1 and preventing cell cycle arrest.

Data Presentation

This compound Activity in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| H146 | Small Cell Lung Cancer | ~0.1 | Greater activity than ceralasertib and berzosertib.[4][7] |

| H82 | Small Cell Lung Cancer | ~0.2 | |

| DMS114 | Small Cell Lung Cancer | ~0.05 | |

| U266 | Myeloma | Not specified | Induces cell death and apoptosis at 0-2 µM.[8] |

| OPM2 | Myeloma | Not specified | Induces cell death and apoptosis at 0-2 µM.[8] |

IC50 values are approximate and can vary based on experimental conditions.

Recommended Concentration Ranges for In Vitro Studies

| Application | Concentration Range | Treatment Duration |

| Single agent viability/apoptosis | 10 nM - 2 µM | 24 - 72 hours |

| Combination studies (synergy) | 20 nM - 100 nM | 24 - 72 hours |

| Western Blotting (pathway analysis) | 40 nM - 1 µM | 1 - 24 hours |

Experimental Protocols

Materials

-

This compound (M1774)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Appropriate cancer cell lines (e.g., H146, U266)

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Lysis buffer for protein extraction

-

Antibodies for Western blotting (e.g., anti-phospho-CHK1, anti-CHK1, anti-PARP, anti-Caspase-3, anti-γH2AX)

-

Flow cytometry reagents (e.g., Propidium Iodide, Annexin V)

Stock Solution Preparation

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Note: this compound is soluble in DMSO up to at least 12 mg/mL (~32.4 mM).[9]

-

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Cell Culture Treatment Workflow

Caption: A generalized workflow for treating cultured cells with this compound and subsequent analysis.

Detailed Methodologies

1. Cell Seeding:

-

Culture cells in appropriate complete medium to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).

2. This compound Dilution Preparation:

-

Thaw a this compound stock solution aliquot.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (e.g., ≤ 0.1%), to avoid solvent-induced toxicity.

-

3. Cell Treatment:

-

Carefully remove the medium from the seeded cells.

-

Add the medium containing the various concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

-

For combination studies, non-toxic doses of this compound (e.g., 20-40 nM) can be added in conjunction with other DNA-damaging agents.[4]

4. Incubation:

-

Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).[4][8]

5. Downstream Analysis:

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Equilibrate the plate and reagents to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker to induce cell lysis.

-

Measure luminescence using a plate reader.

-

Calculate cell viability relative to the vehicle-treated control.

-

-

Western Blotting:

-

Wash cells with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., p-CHK1, CHK1, γH2AX, cleaved PARP, cleaved Caspase-3) followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using a chemiluminescence detection system. This compound treatment is expected to block the phosphorylation of CHK1 and induce markers of DNA damage (γH2AX) and apoptosis (cleaved PARP and Caspase-3).[4][8]

-

-

Flow Cytometry for Cell Cycle or Apoptosis Analysis:

-

Harvest cells (including any floating cells in the medium).

-

For cell cycle analysis, fix cells in ethanol and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

For apoptosis analysis, stain cells with Annexin V and a viability dye (e.g., PI or DAPI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

Concluding Remarks

This document provides a comprehensive protocol for the in vitro use of this compound. As an ATR inhibitor, this compound is a valuable tool for investigating the DNA damage response and holds promise as an anti-cancer therapeutic. The provided methodologies can be adapted for various cancer cell lines and experimental questions. It is recommended to perform initial dose-response experiments to determine the optimal concentration and treatment duration for each specific cell line and assay.

References

- 1. Facebook [cancer.gov]

- 2. ATR Targeting [merckgrouponcology.com]

- 3. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Tuvusertib in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvusertib (also known as M1774) is a potent and selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling pathways that maintains genomic integrity.[4] In many cancer cells, which often have dysregulated G1 checkpoints, there is an increased reliance on the S and G2 checkpoints, which are controlled by the ATR/CHK1 signaling pathway.[5] this compound selectively inhibits ATR activity, blocking the downstream phosphorylation of checkpoint kinase 1 (CHK1).[2][3] This action prevents ATR-mediated signaling, leading to the disruption of DNA damage checkpoint activation, inhibition of DNA damage repair, and ultimately, induction of tumor cell apoptosis.[2][3]

These application notes provide detailed protocols for the use of this compound in preclinical xenograft mouse models, both as a monotherapy and in combination with other DNA-damaging agents. The provided methodologies are based on published studies and are intended to guide researchers in designing and executing their own in vivo efficacy studies.

Mechanism of Action: The ATR/CHK1 Signaling Pathway

This compound's primary mechanism of action is the inhibition of the ATR kinase, a key regulator of the cellular response to DNA replication stress.[1][6] In response to single-stranded DNA (ssDNA) breaks, which can occur during replication, ATR is activated and phosphorylates a number of substrates, most notably CHK1.[7] Phosphorylated CHK1 then orchestrates a cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair. By inhibiting ATR, this compound prevents the activation of CHK1, causing cells with DNA damage to proceed through the cell cycle without proper repair, leading to genomic instability and apoptosis.[2][3][6]

Experimental Protocols

Protocol 1: this compound Monotherapy and Combination Therapy in a Small Cell Lung Cancer (SCLC) Xenograft Model

This protocol is adapted from a study utilizing the H82 human SCLC cell line.[1]

1. Cell Culture:

-

Culture H82 cells (ATCC HTB-175) in the recommended medium until they reach the desired confluence for harvesting.

2. Animal Model:

-

Use female CD1 nude mice (Crl:CD1-Foxn1nu), 6-8 weeks of age.[1]

3. Tumor Implantation:

-

Harvest H82 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each mouse.[1]

-

Monitor the mice regularly for tumor growth.

4. Treatment Regimen:

-

Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (n=9 per group).[1]

-

Vehicle Control: Administer the vehicle solution orally according to the same schedule as the this compound group.

-

This compound Monotherapy: Administer this compound at a dose of 15 mg/kg orally, once weekly.[1]

-

Irinotecan Monotherapy: Administer irinotecan at a dose of 50 mg/kg intraperitoneally, once weekly.[1]

-

Combination Therapy: Administer irinotecan (50 mg/kg, i.p.) first. Twenty-four hours later, administer this compound (15 mg/kg, p.o.). Repeat this cycle weekly.[1]

5. Tumor Measurement and Efficacy Assessment:

-

Measure tumor length (L) and width (W) with calipers twice a week.

-

Calculate tumor volume using the formula: Volume = (L x W²)/2.[1]

-

Monitor animal body weight and general health status.

-

Define an event for progression-free survival as a 73% increase in tumor volume from baseline.[1]

Protocol 2: this compound in a Gastric Carcinoma Xenograft Model

This protocol is based on a study using the N87 human gastric carcinoma cell line.[1]

1. Cell Culture:

-

Culture N87 cells (ATCC CRL-5822) in the appropriate medium.

2. Animal Model:

-

Use female CD1 nude mice, 6-8 weeks of age.[1]

3. Tumor Implantation:

-

Prepare and inject 5 x 106 N87 cells in PBS/Matrigel subcutaneously into the right flank.[1]

4. Treatment Regimen:

-

When tumors are established, randomize mice into treatment groups.

-

The treatment regimen can be adapted from Protocol 1, using this compound as a monotherapy or in combination with a relevant DNA-damaging agent, such as irinotecan.

5. Efficacy Assessment:

-

Follow the tumor measurement and efficacy assessment procedures outlined in Protocol 1.

Protocol 3: Pharmacodynamic (PD) Marker Analysis

To confirm target engagement and understand the biological effects of this compound in vivo, analysis of pharmacodynamic markers in tumor tissue is recommended.

1. Tissue Collection:

-

At the end of the study, or at specified time points, euthanize a subset of mice from each treatment group.

-

Excise tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC).

2. Western Blot for pCHK1:

-

Homogenize frozen tumor samples and extract proteins.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated CHK1 (pCHK1) and total CHK1.

-

Use a suitable secondary antibody and detection system to visualize the protein bands. A reduction in the pCHK1/total CHK1 ratio in the this compound-treated groups would indicate target engagement.

3. Immunohistochemistry (IHC) for γH2AX:

-

Embed formalin-fixed tumors in paraffin and section them.

-

Perform antigen retrieval on the tissue sections.

-

Incubate with a primary antibody against γH2AX, a marker of DNA double-strand breaks.

-

Use a secondary antibody and a detection system to visualize the staining. An increase in γH2AX staining in the this compound-treated groups, especially in combination with a DNA-damaging agent, would suggest increased DNA damage.

Data Presentation

The following tables summarize the key parameters and expected outcomes for this compound xenograft studies based on available data.

Table 1: Experimental Parameters for this compound Xenograft Studies

| Parameter | Details | Reference |

| Cell Lines | H82 (SCLC), N87 (Gastric Carcinoma) | [1] |

| Animal Model | Female CD1 nude mice (6-8 weeks old) | [1] |

| Tumor Implantation | 5 x 106 cells in PBS/Matrigel, subcutaneous | [1] |

| This compound Dosage | 15 mg/kg, once weekly, oral | [1] |

| Combination Agent | Irinotecan, 50 mg/kg, once weekly, intraperitoneal | [1] |

| Tumor Measurement | Calipers, Volume = (L x W²)/2 | [1] |

Table 2: Quantitative Efficacy Data for this compound in H82 SCLC Xenograft Model

| Treatment Group | Dosage and Schedule | Outcome | P-value | Reference |

| Vehicle | - | Tumor Growth | - | [1] |

| This compound | 15 mg/kg, p.o., 1x/week | Moderate Tumor Suppression | - | [1] |

| Irinotecan | 50 mg/kg, i.p., 1x/week | Significant Tumor Suppression | < 0.0001 (vs. Vehicle) | [1] |

| Combination | Irinotecan + this compound | Synergistic Tumor Suppression | < 0.0001 (vs. Vehicle and Irinotecan) | [1] |

Note: Specific tumor growth inhibition (TGI) percentages were not provided in the source material, but the combination treatment showed significantly greater tumor suppression than either agent alone.

Conclusion

This compound has demonstrated significant antitumor activity in preclinical xenograft models, both as a monotherapy and in combination with DNA-damaging agents like irinotecan.[1] The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound in various cancer models. Careful consideration of the experimental design, including the choice of cell line, treatment regimen, and endpoint analysis, is crucial for obtaining robust and reproducible results. Further studies are warranted to explore the full potential of this compound in combination with a broader range of cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Tuvusertib (M1774) for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Tuvusertib (also known as M1774), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This compound is a critical tool for investigating the DNA damage response (DDR) and its role in cancer cell proliferation and survival. By selectively targeting ATR, this compound blocks the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), leading to the disruption of DNA damage repair, cell cycle checkpoint activation, and ultimately, tumor cell apoptosis.[1]

This document outlines the effective concentrations of this compound in various cancer cell lines and provides detailed protocols for assessing its biological activity through cell viability and Western blot assays.

Mechanism of Action

This compound is an orally available inhibitor of ATR kinase, a key protein in the DDR pathway.[1] ATR is activated in response to single-stranded DNA, which can result from DNA damage or replication stress.[2][3] Upon activation, ATR phosphorylates a number of downstream substrates, including CHK1.[4] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[3] By inhibiting ATR, this compound prevents the activation of CHK1 and other downstream effectors, thereby abrogating the cell cycle checkpoint and pushing cells with damaged DNA into mitosis, a process that often results in cell death.[1][3]

Data Presentation

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound as a single agent in various small cell lung cancer (SCLC) cell lines after 72 hours of treatment. These values demonstrate the nanomolar potency of this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| H146 | Small Cell Lung Cancer | ~0.1 - 0.2 |

| H82 | Small Cell Lung Cancer | ~0.1 - 0.2 |

| DMS114 | Small Cell Lung Cancer | ~0.2 - 0.3 |

Table 1: In vitro potency of this compound in SCLC cell lines. Data extracted from Jo, et al., Mol Cancer Ther, 2023.[1]

Experimental Protocols

Cell Viability Assay